Xymedon

Description

Properties

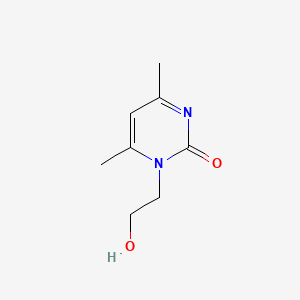

IUPAC Name |

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVZOMORMUTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933048 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-32-6 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xymedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYMEDON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PRF0R9JSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xymedon: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xymedon (1-(2-hydroxyethyl)-4,6-dimethyl-1,2-dihydropyrimidin-2-one) is a pyrimidine (B1678525) derivative demonstrating significant potential as a therapeutic agent, primarily through its anti-apoptotic and immunomodulatory activities. This technical guide provides an in-depth analysis of the core mechanisms of action of Xymedon, summarizing available quantitative data, outlining relevant experimental methodologies, and visualizing the implicated signaling pathways. The primary mechanisms elucidated are the inhibition of the intrinsic apoptosis pathway and the enhancement of anti-tumor immune responses through increased lymphocyte infiltration and activation. While the complete molecular cascade of Xymedon's effects is still under investigation, this guide consolidates the current understanding to support further research and development.

Core Mechanisms of Action

Xymedon's therapeutic potential stems from two primary biological activities:

-

Anti-Apoptotic Effects: Xymedon has been shown to exert a cytoprotective effect by inhibiting programmed cell death. This is achieved through the modulation of key proteins in the intrinsic apoptosis pathway.

-

Immunomodulatory Effects: Xymedon enhances the body's immune response, particularly in the context of cancer. It promotes the infiltration of immune cells into the tumor microenvironment and stimulates T-lymphocyte activity.

Anti-Apoptotic Mechanism

Xymedon's anti-apoptotic action is primarily characterized by the downregulation of key pro-apoptotic proteins.

Modulation of Apoptosis-Related Proteins

Studies have indicated that Xymedon reduces the levels of the pro-apoptotic protein Bad and the active form of Caspase-9. Bad, a member of the Bcl-2 family, promotes apoptosis by inhibiting anti-apoptotic Bcl-2 proteins. By reducing Bad levels, Xymedon is hypothesized to shift the cellular balance towards survival. The decrease in active Caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway, further supports this anti-apoptotic mechanism.

While direct quantitative data on the percentage reduction of Bad and active Caspase-9 following Xymedon treatment is not extensively available in the public domain, the consistent observation of their decrease points to a significant intervention in the apoptotic cascade. The Bax/Bcl-2 ratio is a critical determinant of apoptosis, where a higher ratio favors cell death.[1][2][3][4] Although not directly quantified for Xymedon, its anti-apoptotic effects suggest a likely decrease in this ratio.

Signaling Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome, a protein complex that activates Caspase-9, which in turn activates executioner caspases like Caspase-3, leading to cell death. Xymedon's interference with the levels of Bad and active Caspase-9 suggests an upstream regulatory role in this pathway.

Diagram 1: Hypothesized Anti-Apoptotic Signaling Pathway of Xymedon.

Immunomodulatory Mechanism

Xymedon has demonstrated the ability to enhance anti-tumor immunity by promoting the infiltration and activation of lymphocytes within the tumor microenvironment.

Quantitative Data on Immunomodulatory Effects

In a preclinical breast cancer xenograft model, Xymedon administration led to several key immunomodulatory outcomes:

| Parameter | Control (Doxorubicin alone) | Xymedon + Doxorubicin | Fold Change / p-value | Citation |

| Tumor Necrosis | 28.5% | 44.1% | p < 0.01 | [5] |

| Peritumoral Lymphocyte Infiltration | Baseline | 2.2 to 5.3-fold increase | - | [5] |

| Survival | 30% | 80% | p ≈ 0.11 (non-significant trend) | [5] |

Xymedon has also been shown to mitigate doxorubicin-induced myelosuppression by increasing red blood cell counts, hemoglobin, and hematocrit levels.[5]

Enhancement of Lymphocyte Activity

Xymedon stimulates the differentiation of T-lymphocyte precursors and increases the total content of CD3+ cells and the CD4+ lymphocyte subpopulation.[5] It specifically induces the expression of CD2+ and DR+ molecules on immunocompetent cells, which are markers of T-cell activation and antigen presentation, respectively.[5] This suggests that Xymedon not only increases the number of lymphocytes at the tumor site but also enhances their functional state.

The precise mechanism by which Xymedon promotes lymphocyte trafficking and infiltration is not fully elucidated but is thought to involve the modulation of chemokines and their receptors. Chemokines such as CXCL9, CXCL10, and CXCL11 are known to attract T-cells to the tumor microenvironment.[6][7][8]

Signaling Pathway

The immunomodulatory action of Xymedon likely involves a complex interplay of signaling molecules that govern lymphocyte trafficking, activation, and survival.

Diagram 2: Proposed Immunomodulatory Pathway of Xymedon.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not publicly available. However, based on the methodologies mentioned, the following are general outlines of the types of experiments conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cell lines.

Diagram 3: General Workflow for an MTT Cytotoxicity Assay.

-

Cell Seeding: Plate cells (e.g., MCF-7, NCI-H322M, HCT-15) in 96-well plates at a predetermined density.

-

Treatment: After allowing cells to adhere, treat them with a range of concentrations of Xymedon.

-

Incubation: Incubate the plates for a set duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

In Vivo Xenograft Study

This type of study is used to evaluate the efficacy of a drug in a living organism.

Diagram 4: General Workflow for an In Vivo Xenograft Study.

-

Tumor Implantation: Human cancer cells are injected into immunocompromised mice to form tumors.

-

Treatment Groups: Mice are randomized into different treatment groups.

-

Drug Administration: Xymedon and/or other therapeutic agents are administered according to a predefined schedule.

-

Monitoring: Tumor size and animal well-being are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors and other tissues are collected for analysis.

-

Histology and Immunohistochemistry: Tissues are processed for histological staining (e.g., H&E for necrosis) and immunohistochemistry to detect specific protein markers (e.g., CD3, CD8, CD20).

Multiplex Immunoassay for Apoptosis Markers

This technique allows for the simultaneous measurement of multiple apoptosis-related proteins in a single sample.

Diagram 5: General Workflow for a Multiplex Immunoassay.

-

Sample Preparation: Prepare cell lysates from cells treated with Xymedon and control cells.

-

Bead Incubation: Incubate the lysates with a mixture of magnetic beads, each coated with an antibody specific for a different apoptosis marker (e.g., Bad, active Caspase-9).

-

Detection: Add a cocktail of biotinylated detection antibodies, followed by a streptavidin-phycoerythrin conjugate.

-

Data Acquisition: Analyze the beads using a multiplex assay reader, which identifies each bead type and quantifies the associated fluorescence signal.

-

Data Analysis: Determine the concentration of each analyte in the samples.

Conclusion and Future Directions

Xymedon presents a compelling profile as a dual-action therapeutic agent with both anti-apoptotic and immunomodulatory properties. The available data strongly suggest its potential as an adjunct to chemotherapy, where it may both protect healthy cells from apoptosis and enhance the immune system's ability to target and destroy cancer cells.

Future research should focus on several key areas to fully elucidate its mechanism of action and clinical potential:

-

Quantitative Analysis of Apoptosis Markers: Detailed dose-response studies are needed to quantify the precise impact of Xymedon on the levels and activity of Bad, active Caspase-9, and other Bcl-2 family proteins.

-

Elucidation of Upstream Signaling: Identifying the direct molecular targets of Xymedon in both the anti-apoptotic and immunomodulatory pathways is crucial.

-

Chemokine and Cytokine Profiling: Comprehensive studies are required to determine which specific chemokines, cytokines, and their receptors are modulated by Xymedon to promote lymphocyte infiltration.

-

Clinical Trials: Further well-designed clinical trials are necessary to confirm the preclinical findings and establish the safety and efficacy of Xymedon in human patients.

By addressing these research questions, the full therapeutic potential of Xymedon can be realized, potentially leading to novel and more effective treatment strategies in oncology and other fields where apoptosis and immune modulation play a critical role.

References

- 1. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Xymedon: A Technical Guide to its Core Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xymedon, a derivative of pyrimidine (B1678525), is a compound that has demonstrated significant potential in cellular regeneration and protection. This technical guide provides an in-depth overview of the core compound, focusing on its chemical properties, mechanism of action, pharmacokinetics, and the experimental evidence supporting its therapeutic effects. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and visualization of its molecular pathways.

Physicochemical Properties

Xymedon, chemically known as 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one, is a small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 14716-32-6 | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Purity | >98% | [3] |

| SMILES | CC1=CC(=NC(=O)N1CCO)C | [4] |

| InChI | InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3 | [4] |

Synthesis

The synthesis of 2-hydroxy-4,6-dimethylpyrimidine, a precursor to Xymedon, can be achieved by reacting urea (B33335) and acetylacetone (B45752) in a lower alcohol containing hydrogen chloride. This reaction forms the hydrochloride of the pyrimidine derivative, which is then neutralized with an alkali metal hydroxide (B78521) to yield the final product. This method is noted for its straightforward operation and high yield, making it suitable for industrial-scale production.

Pharmacokinetics

The pharmacokinetic profile of Xymedon has been studied in various species, including rats and humans. The key parameters are summarized below, highlighting the interspecies differences.

| Parameter | Rat | Human | Reference |

| Administration | Intravenous, Oral, Subcutaneous | Not specified | [5] |

| Cmax | Varies with dose and route | Not specified | [5] |

| Tmax | Varies with dose and route | Not specified | [5] |

| AUC | Varies with dose and route | Not specified | [5] |

| Half-life (t½) | ~1.9 h (IV) | Not specified | [5] |

| Clearance | High (4.15 L/hr/kg for IV) | Not specified | [5] |

Note: Specific Cmax, Tmax, and AUC values were not detailed in the provided search results, but the studies indicate these parameters vary depending on the dosage and administration route.

Mechanism of Action

Xymedon exerts its therapeutic effects primarily through the modulation of intracellular signaling pathways involved in cell survival and apoptosis.

Activation of Adenylyl Cyclase and cAMP Pathway

One of the proposed mechanisms of Xymedon is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[6] cAMP is a crucial second messenger that regulates a wide array of cellular processes, including metabolism and protein biosynthesis. The elevation of cAMP is thought to contribute to the regenerative effects of Xymedon.

Anti-Apoptotic Effects

Xymedon has demonstrated significant anti-apoptotic properties, particularly in the context of liver injury. It has been shown to reduce the expression of key pro-apoptotic proteins.

Studies have indicated that Xymedon and its derivatives can decrease the levels of p53, a tumor suppressor protein that can induce apoptosis. Furthermore, it has been observed to reduce the expression of BAD (Bcl-2 associated death promoter) and the activity of caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[7]

References

- 1. Study of Hepatoprotective Effects of Xymedon | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Video: Inducing Acute Liver Injury in Rats via Carbon Tetrachloride CCl4 Exposure Through an Orogastric Tube [jove.com]

- 4. Interspecies pharmacokinetics of xymedon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatoprotective Properties of New Xymedon Derivatives with a Modified Structural Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

Xymedon: A Technical Guide to its Pyrimidine Derivative Core, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xymedon, a pyrimidine (B1678525) derivative identified as 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one, has garnered significant interest in the scientific community for its notable regenerative and cytoprotective properties. This technical document provides an in-depth exploration of the core chemical structure of Xymedon, its derivatives, and the current understanding of its mechanism of action, with a particular focus on its hepatoprotective effects. This guide synthesizes available quantitative data, details key experimental protocols for its study, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Chemical Structure and Properties

Xymedon is a synthetic compound belonging to the pyrimidine class of heterocyclic organic molecules. Its chemical structure is characterized by a pyrimidin-2-one ring substituted with two methyl groups at positions 4 and 6, and a 2-hydroxyethyl group at position 1.

| Property | Value |

| IUPAC Name | 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one[1][2] |

| Synonyms | Xymedon, Ximedon, 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- |

| CAS Number | 14716-32-6[2] |

| Molecular Formula | C₈H₁₂N₂O₂[2] |

| Molecular Weight | 168.19 g/mol |

| SMILES | CC1=CC(=NC(=O)N1CCO)C |

| InChI | InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3[2] |

Synthesis Overview

The synthesis of Xymedon (1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one) can be achieved through several established organic chemistry routes. A common approach involves the cyclization of a urea (B33335) derivative with a 1,3-dicarbonyl compound. For instance, the reaction of N-(2-hydroxyethyl)urea with acetylacetone (B45752) (2,4-pentanedione) in the presence of a catalyst can yield the target pyrimidinone structure. Another synthetic strategy involves the alkylation of a pre-formed 4,6-dimethylpyrimidin-2-one with a suitable 2-hydroxyethylating agent.[1]

Therapeutic Applications and Biological Activity

Xymedon has been investigated for a range of therapeutic applications, most notably for its tissue-regenerative, anti-inflammatory, and cytoprotective effects. It has shown promise as an immunomodulatory and hypolipidemic agent.[2] The primary focus of recent research has been on its significant hepatoprotective activity against various toxins.

Hepatoprotective Effects of Xymedon and its Derivatives

Numerous studies have demonstrated the efficacy of Xymedon and its derivatives in protecting liver cells from damage induced by hepatotoxins such as carbon tetrachloride (CCl₄) and paracetamol. The mechanism underlying this protection appears to be multifactorial, involving the modulation of apoptotic signaling pathways.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the hepatoprotective effects of Xymedon and its derivatives.

Table 1: In Vivo Efficacy of Xymedon in a CCl₄-Induced Liver Injury Model in Rats

| Treatment Group | Dose | Administration Route | Key Findings | Reference |

| Xymedon | 50 mg/kg | Orogastric | Normalization of blood biochemistry | [3] |

| Xymedon | 5-20 mg/kg | Orogastric | Significant improvement in liver tissue regeneration | [3] |

Table 2: Cytotoxicity and Cytoprotectivity of a Xymedon-Succinic Acid Conjugate

| Compound | Cell Line | IC₅₀ (mmol/L) | Cytoprotective Effect | Reference |

| Xymedon-Succinic Acid Conjugate | Chang Liver | 19.9 ± 0.8 | Superior to succinic acid alone against d-galactosamine | [4] |

| Succinic Acid | Chang Liver | 14.1 ± 0.2 | - | [4] |

Mechanism of Action: Anti-Apoptotic Signaling

The protective effects of Xymedon are strongly linked to its ability to inhibit apoptosis in hepatocytes. This is achieved through the modulation of key signaling molecules within the intrinsic apoptotic pathway.

Implicated Signaling Pathways

Research suggests that Xymedon exerts its anti-apoptotic effects by influencing the Akt signaling pathway and the downstream regulation of the Bcl-2 family of proteins and caspases. The activation of Akt is a crucial pro-survival signal that can inhibit apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Xymedon's hepatoprotective effects.

Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Rats

This model is widely used to screen for hepatoprotective agents.

Objective: To induce acute liver injury in rats to evaluate the protective effects of Xymedon.

Materials:

-

Male Wistar rats (200-250 g)

-

Carbon tetrachloride (CCl₄)

-

Olive oil

-

Xymedon

-

Orogastric gavage tubes

-

Standard laboratory equipment for animal housing and handling.

Procedure:

-

Acclimatize rats for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, with free access to food and water).

-

Prepare a 50% (v/v) solution of CCl₄ in olive oil.

-

Divide the animals into at least three groups: a control group, a CCl₄-treated group, and a Xymedon + CCl₄-treated group.

-

The Xymedon group receives a predetermined dose of Xymedon (e.g., 50 mg/kg) via orogastric gavage for a specified period before CCl₄ administration (prophylactic model).

-

On the day of induction, administer a single dose of the CCl₄ solution (e.g., 1.5 mL/kg) to the CCl₄ and Xymedon + CCl₄ groups via orogastric gavage.[5] The control group receives an equivalent volume of olive oil.

-

24-48 hours after CCl₄ administration, collect blood samples via cardiac puncture under anesthesia for biochemical analysis (ALT, AST, etc.).

-

Euthanize the animals and collect liver tissue for histopathological examination.

MTT Assay for Cytoprotectivity in Chang Liver Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Objective: To evaluate the cytoprotective effect of Xymedon against a toxin in a human hepatocyte cell line.

Materials:

-

Chang liver cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Hepatotoxin (e.g., d-galactosamine)

-

Xymedon

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well microplates

-

Microplate reader.

Procedure:

-

Seed Chang liver cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of Xymedon for a predetermined time.

-

Introduce the hepatotoxin (e.g., d-galactosamine) to the appropriate wells to induce cell damage. Include control wells with untreated cells, cells treated with the toxin alone, and cells treated with Xymedon alone.

-

Incubate for the desired exposure period (e.g., 24-48 hours).

-

Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Directions

Xymedon, a pyrimidine derivative, demonstrates significant therapeutic potential, particularly as a hepatoprotective agent. Its mechanism of action appears to be closely linked to the inhibition of apoptosis through the modulation of the Akt signaling pathway and downstream effectors. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of Xymedon and its derivatives. Future research should focus on further elucidating the precise molecular targets of Xymedon, exploring its efficacy in other models of tissue injury, and advancing promising derivatives towards clinical evaluation. The development of more detailed synthetic pathways for Xymedon and its analogs will also be crucial for facilitating further research and potential therapeutic applications.

References

- 1. Buy 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- | 14716-32-6 | >98% [smolecule.com]

- 2. 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone | C8H12N2O2 | CID 121931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prophylactic "Xymedon" in Abdominal Surgery - Koloshein - Journal of Experimental and Clinical Surgery [vestnik-surgery.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Xymedon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xymedon (1-(β-oxyethyl)-4,6-dimethyl-1,2-dihydro-2-oxopyrimidine) is a synthetic pyrimidine (B1678525) derivative with a growing body of research highlighting its diverse biological activities. This document provides an in-depth technical overview of the biological effects of Xymedon, with a focus on its immunomodulatory, regenerative, and hepatoprotective properties. Quantitative data from key studies are summarized, and where available, detailed experimental protocols are provided. Furthermore, this guide presents visualizations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of Xymedon's mechanisms of action and its evaluation in preclinical research.

Core Biological Activities

Xymedon has demonstrated a range of biological effects in preclinical and clinical studies. The primary areas of its activity include:

-

Immunomodulation: Xymedon is recognized for its ability to modulate the immune system. It has been shown to stimulate both cellular and humoral immunity, enhance the activity of T-lymphocytes, and stimulate leukopoiesis.[1][2]

-

Tissue Regeneration: A significant body of evidence supports Xymedon's role in accelerating the regeneration of various tissues. This includes promoting wound healing, stimulating the repair of nervous tissue, and aiding in the recovery of damaged liver tissue.[3][4][5]

-

Hepatoprotection: Xymedon exhibits protective effects on the liver, particularly against toxic damage. Studies have shown its ability to reduce the severity of liver injury and promote the recovery of liver function.[5][6]

-

Anti-atherosclerotic Effects: Some research indicates that Xymedon may have a beneficial role in cardiovascular health by reducing plasma cholesterol levels and cholesterol esterification in blood vessel cells.[7]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative findings from various studies on the biological activity of Xymedon.

Table 1: Immunomodulatory and Anti-Tumor Adjuvant Effects

| Parameter | Model System | Treatment | Result | Reference |

| Tumor Necrosis | Orthotopic MCF-7 xenograft in Balb/c nude mice | Xymedon (410 mg/kg daily, oral) + Doxorubicin (1 mg/kg weekly, i.p.) | 44.1% necrosis vs. 28.5% in doxorubicin-only group (p < 0.01) | [8] |

| Intratumoral Lymphocyte Infiltration | Orthotopic MCF-7 xenograft in Balb/c nude mice | Xymedon (410 mg/kg daily, oral) + Doxorubicin (1 mg/kg weekly, i.p.) | 2.2–5.3-fold increase in peritumoral CD3+, CD8+, and CD20+ lymphocytes | [8] |

| Cytotoxicity (in vitro) | MCF-7, NCI-H322M, HCT-15 cancer cell lines; human skin fibroblasts | Xymedon (up to 3 mM) | No significant cytotoxicity observed | [8] |

| Nucleic Acid Synthesis in Thymocytes | Guinea pigs | Xymedon (30 mg/kg) | Stimulation of nucleic acid synthesis | [3] |

Table 2: Regenerative Effects

| Parameter | Model System | Treatment | Result | Reference |

| Wound Tensile Strength (Day 5) | Rat model of linear wounds | Xymedon | 57% greater tensile strength and 21.5% greater elasticity strength compared to control | [9] |

| Sciatic Nerve Functional Index (SFI) | Rat sciatic nerve transection model | 0.95% Xymedon (local injection) | Significant increase in SFI values on days 14, 21, and 28 post-operation | [4] |

| Sensory Neuron Survival (Day 30) | Rat sciatic nerve transection model | 0.95% Xymedon (local injection) | 36% increase in surviving sensory neurons in the L5 dorsal root ganglion (p < 0.05) | [4] |

| Myelinated Fiber Regeneration (Day 60) | Rat sciatic nerve transection model | Xymedon | 21.3% increase in the number of regenerating myelinated fibers | [10] |

| Schwann Cell Number (Day 60) | Rat sciatic nerve transection model | Xymedon | 35.7% increase in the number of Schwann cells | [10] |

Table 3: Hepatoprotective Effects

| Parameter | Model System | Treatment | Result | Reference |

| Cytotoxicity (IC50) of Xymedon-Succinic Acid Conjugate | Normal human hepatocytes (Chang Liver cell line) | Xymedon-succinic acid conjugate (1a) | 19.9 ± 0.8 mmol/L | [6] |

| Cytoprotective Effect | d-galactosamine-induced injury in Chang Liver cells | Xymedon conjugate with L-ascorbic acid (25 µmol L-1) | 2.1-fold enhancement in cell viability | [11] |

| Reduction of Liver Damage Area | CCl4-induced poisoning in rats | Xymedon derivative with ascorbic acid | 3.25-fold greater decrease in liver damage area over control | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating Xymedon's biological activity.

In Vivo Orthotopic Breast Cancer Xenograft Model

-

Animal Model: Female Balb/c nude mice.

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Tumor Induction: Orthotopic injection of MCF-7 cells into the mammary fat pad.

-

Treatment Groups:

-

Control: Vehicle administration.

-

Xymedon: 410 mg/kg daily, administered orally.

-

Doxorubicin: 1 mg/kg weekly, administered intraperitoneally.

-

Combination: Xymedon (410 mg/kg daily, oral) and Doxorubicin (1 mg/kg weekly, i.p.).

-

-

Analysis:

-

Tumor volume and body weight measurements.

-

Hematological analysis.

-

Histological analysis of tumor tissue (H&E staining for necrosis).

-

Immunohistochemical analysis of lymphocyte infiltration (CD3+, CD8+, CD20+).[8]

-

Rat Sciatic Nerve Regeneration Model

-

Animal Model: Rats.

-

Injury Model: Transection of the sciatic nerve.

-

Treatment:

-

A silicone chamber was used to connect the central and peripheral nerve stumps.

-

Xymedon (at various concentrations, with 0.95% being most effective) was injected into the chamber, using carboxymethyl cellulose (B213188) as a deposition medium.

-

-

Analysis:

-

Functional Recovery: Sciatic Nerve Functional Index (SFI) was calculated at various time points post-operation.

-

Histomorphometric Analysis: On day 30, the L5 dorsal root ganglion was analyzed to quantify the survival of sensory neurons.[4]

-

In Vitro Cytotoxicity and Cytoprotection Assays

-

Cell Lines: Normal human hepatocytes (e.g., Chang Liver), cancer cell lines (e.g., MCF-7, HepG2).

-

Cytotoxicity Assay (MTT Assay - General Protocol):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of Xymedon or its conjugates for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Cytoprotection Assay:

-

Induce cellular damage using a toxic agent (e.g., d-galactosamine (B3058547) or CCl4).

-

Treat the cells with Xymedon or its conjugates alongside the toxic agent.

-

Assess cell viability using the MTT assay or other relevant methods to determine the protective effect of Xymedon.[6][11]

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which Xymedon exerts its effects are still under investigation. However, based on the observed biological activities and the known mechanisms of other pyrimidine derivatives, a plausible mechanism of action can be proposed.

Proposed Immunomodulatory Signaling Pathway

Xymedon's immunomodulatory effects are likely multifaceted. It is suggested to enhance T-lymphocyte maturation and function through mechanisms including the stimulation of mitochondrial respiratory chain enzymes and increased intracellular DNA synthesis in thymocytes.[8] This leads to an increased number and activation of T-lymphocytes.

Caption: Proposed immunomodulatory signaling pathway of Xymedon.

General Experimental Workflow for In Vivo Studies

The evaluation of Xymedon's biological activity in vivo typically follows a standardized workflow, from model selection to data analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pyrimidine metabolism-related signature for prognostic and immunotherapeutic response prediction in hepatocellular carcinoma by integrating analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Hepatoprotective Properties of New Xymedon Derivatives with a Modified Structural Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Xymedon: A Technical Deep Dive into its Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xymedon (1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one) is a pyrimidine (B1678525) derivative that has demonstrated a range of immunomodulatory and reparative properties. Unlike classical pyrimidine analogs such as 5-fluorouracil, which exert their effects through cytotoxic mechanisms, Xymedon appears to modulate the immune system without direct anti-proliferative activity against cancer cells. This technical guide provides a comprehensive overview of the existing research on Xymedon's immunomodulatory effects, detailing its impact on immune cell populations, potential mechanisms of action, and its effects on hematopoietic recovery. The information is presented to aid researchers and drug development professionals in understanding the therapeutic potential of this compound.

Core Immunomodulatory Properties

Xymedon's primary immunomodulatory effects are centered on the stimulation of cellular immunity and the mitigation of chemotherapy-induced myelosuppression.

Enhancement of Anti-Tumor Immunity

In preclinical studies, Xymedon has been shown to enhance the immune response against tumors. In an orthotopic MCF-7 breast cancer xenograft model in female Balb/c nude mice, oral administration of Xymedon at a dose of 410 mg/kg daily led to a significant increase in tumor necrosis.[1]

Table 1: Effect of Xymedon on Tumor Necrosis in MCF-7 Xenograft Model [1]

| Treatment Group | Mean Tumor Necrosis (%) | p-value |

| Control | 28.5 | < 0.01 |

| Xymedon (410 mg/kg) | 44.1 |

This enhanced anti-tumor activity is associated with a notable increase in the infiltration of immune cells into the tumor microenvironment.

Table 2: Effect of Xymedon on Immune Cell Infiltration in MCF-7 Xenograft Model [1]

| Immune Cell Marker | Change in Peritumoral Counts |

| CD3+ (T-lymphocytes) | 2.2–5.3-fold increase |

| CD8+ (Cytotoxic T-lymphocytes) | 2.2–5.3-fold increase |

| CD20+ (B-lymphocytes) | 2.2–5.3-fold increase |

Mitigation of Chemotherapy-Induced Myelosuppression

Xymedon has also demonstrated a protective effect on the hematopoietic system during chemotherapy. In combination with doxorubicin, Xymedon helped to alleviate the associated myelosuppression.

Table 3: Hematological Parameters in Doxorubicin-Treated Mice with and without Xymedon [1]

| Hematological Parameter | Doxorubicin Alone | Doxorubicin + Xymedon |

| Red Blood Cell Count | Decreased | Improved |

| Hemoglobin | Decreased | Improved |

| Hematocrit | Decreased | Improved |

| Platelet Count | Decreased | Limited Recovery |

Mechanism of Action

The precise molecular mechanisms underlying Xymedon's immunomodulatory effects are still under investigation. However, several potential pathways have been proposed based on preclinical evidence.

Proposed Signaling Pathways

The immunomodulatory effects of Xymedon are thought to be mediated through a combination of mechanisms that collectively enhance T-cell survival and function.[1] These include:

-

Stimulation of mitochondrial respiratory chain enzymes: This could lead to increased cellular energy production, supporting the metabolic demands of activated immune cells.

-

Reduction in adenylate cyclase activity: Alterations in cAMP signaling can have profound effects on immune cell function, including proliferation and cytokine production.

-

Inhibition of Ca2+-ATPase activity: Changes in intracellular calcium levels are critical for T-cell activation and signaling.

-

Increased intracellular DNA synthesis in thymocytes: This suggests a role in promoting T-cell maturation and development.[1]

Anti-Apoptotic Effects

Xymedon and its derivatives have also been shown to exert anti-apoptotic effects, which may contribute to its cytoprotective and immunomodulatory properties. Studies have demonstrated that Xymedon can significantly reduce the number of annexin-positive cells and decrease the levels of key apoptotic markers.

Table 4: Effect of Xymedon on Apoptotic Markers

| Apoptotic Marker | Effect of Xymedon |

| Annexin-positive cells | Significantly reduced |

| BAD (Ser112) | Reduced |

| Activated Caspase 8 (Asp384) | Reduced |

| Activated Caspase 9 (Asp315) | Reduced |

| p53 (Ser46) | Reduced |

Experimental Protocols

In Vivo Murine Xenograft Model[1]

-

Animal Model: Female Balb/c nude mice.

-

Tumor Cell Line: Orthotopic implantation of human breast cancer cell line MCF-7.

-

Drug Administration:

-

Xymedon: 410 mg/kg administered orally, daily.

-

Doxorubicin (in combination therapy group): 1 mg/kg administered intraperitoneally, weekly.

-

-

Analyses:

-

Hematological Analysis: Standard blood counts.

-

Histological Analysis: Standard tissue processing and staining.

-

Immunohistochemical Analysis: Staining for CD3, CD8, and CD20 markers in tumor tissue.

-

In Vitro Cytotoxicity Assays[1]

-

Cell Lines:

-

Cancer cell lines: MCF-7, NCI-H322M, HCT-15

-

Normal cell line: Human skin fibroblasts (HSF)

-

-

Assays:

-

MTT Assay: To assess cell viability and proliferation.

-

Colony Formation Assay: To evaluate the long-term proliferative capacity of single cells.

-

-

Xymedon Concentration: Up to 3 mM.

-

Result: Xymedon showed no direct cytotoxicity to either cancer or normal cell lines at the tested concentrations.

Conclusion and Future Directions

The available data suggest that Xymedon is a non-cytotoxic immunomodulator with the potential to serve as an adjuvant in cancer therapy. Its ability to enhance anti-tumor immunity by increasing lymphocyte infiltration and to mitigate the hematological toxicity of chemotherapy warrants further investigation.

Key areas for future research include:

-

Elucidation of Molecular Pathways: A more detailed understanding of the specific signaling pathways modulated by Xymedon is crucial. This includes identifying the direct molecular targets and downstream effectors involved in its effects on mitochondrial respiration, adenylate cyclase activity, and calcium signaling.

-

Cytokine Profiling: Comprehensive studies are needed to determine the effect of Xymedon on the production and release of a wide range of pro- and anti-inflammatory cytokines. This will provide a more complete picture of its immunomodulatory profile.

-

Clinical Trials: Well-designed clinical trials are necessary to confirm the preclinical findings in human patients and to establish the safety and efficacy of Xymedon as an adjuvant to standard cancer therapies.

This technical guide summarizes the current understanding of Xymedon's immunomodulatory effects. As research in this area progresses, a more refined understanding of its therapeutic potential and mechanisms of action will emerge, potentially paving the way for its clinical application in oncology and other fields where immune modulation is beneficial.

References

Xymedon's Hepatoprotective Functions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xymedon, a derivative of pyrimidine, has demonstrated significant hepatoprotective properties in various preclinical models of liver injury. This technical guide provides an in-depth overview of the core mechanisms underlying Xymedon's therapeutic effects, focusing on its anti-apoptotic and antioxidant functions. Detailed experimental protocols for inducing and evaluating liver damage, along with quantitative data from key studies, are presented to facilitate further research and development. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to offer a clear and comprehensive understanding of Xymedon's hepatoprotective actions.

Introduction

Drug-induced liver injury (DILI) and other forms of toxic hepatitis are significant causes of morbidity and mortality worldwide. The search for effective hepatoprotective agents remains a critical area of pharmaceutical research. Xymedon (1-(β-oxyethyl)-4,6-dimethyl-1,2-dihydro-2-oxopyrimidine), initially developed as a stimulator of tissue regeneration, has emerged as a promising candidate for liver protection.[1] Its efficacy has been particularly noted in models of toxic liver damage induced by agents such as carbon tetrachloride (CCl4) and paracetamol.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the mechanisms, experimental validation, and protocols related to Xymedon's hepatoprotective functions.

Core Mechanisms of Hepatoprotection

Xymedon exerts its hepatoprotective effects through a multi-pronged approach, primarily centered around the inhibition of apoptosis and the mitigation of oxidative stress.

Anti-Apoptotic Pathway

A key mechanism of Xymedon's action is the modulation of the intrinsic apoptotic pathway. In response to cellular stress induced by hepatotoxins, a cascade of events is initiated, leading to programmed cell death. Xymedon intervenes in this pathway to promote hepatocyte survival.

Studies have shown that Xymedon and its more potent conjugate with L-ascorbic acid can significantly reduce the levels of pro-apoptotic proteins while preserving the integrity of the mitochondrial membrane.[3] Specifically, Xymedon has been observed to influence the following key signaling molecules:

-

Akt: A serine/threonine kinase that promotes cell survival.

-

BAD: A pro-apoptotic member of the Bcl-2 family. Phosphorylation of BAD by Akt inhibits its pro-apoptotic activity.

-

Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.

-

p53: A tumor suppressor protein that can induce apoptosis in response to DNA damage.

-

Caspase-9: An initiator caspase in the intrinsic apoptotic pathway, activated by the release of cytochrome c.

The interplay of these molecules in Xymedon's anti-apoptotic action is visualized in the signaling pathway diagram below.

Caption: Xymedon's Anti-Apoptotic Signaling Pathway.

Antioxidant Function

Hepatotoxicity is often mediated by the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. Xymedon, particularly when conjugated with L-ascorbic acid, exhibits potent antioxidant properties. This conjugate has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in both the liver and serum of animals subjected to CCl4-induced liver damage.[4] This antioxidant activity contributes significantly to its overall hepatoprotective effect by neutralizing damaging free radicals and preserving cellular integrity.

Experimental Evidence and Quantitative Data

The hepatoprotective effects of Xymedon and its conjugates have been substantiated in multiple preclinical studies. The following tables summarize the quantitative data from key experiments.

Table 1: Effect of Xymedon and its L-ascorbic Acid Conjugate on Biochemical Markers in CCl4-Induced Hepatotoxicity in Rats

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Total Protein (g/L) | Reference |

| Intact Control | - | 36.37 | 132.95 | 65.06 | [5] |

| CCl4 Control | - | 116.23 | 230.08 | 59.36 | [5] |

| Xymedon | 10 | 89.86 | 211.19 | - | [5] |

| Xymedon | 20 | 103.23 | 193.61 | 63.10 | [5] |

| Xymedon + L-ascorbic acid | 10 | 80.28 | 190.91 | - | [5] |

| Xymedon + L-ascorbic acid | 20 | 100.33 | 173.25 | - | [5] |

Data presented as median values.

Table 2: Effect of Xymedon and its L-ascorbic Acid Conjugate on Liver Damage Area in CCl4-Induced Hepatotoxicity in Rats

| Treatment Group | Dose (mg/kg) | Damaged Liver Area (%) | Reference |

| CCl4 Control | - | 36.3 ± 2.7 | [4] |

| Xymedon | 20 | 19.1 ± 5.1 | [4] |

| Xymedon + L-ascorbic acid | 20 | 15.9 ± 2.2 | [4] |

Data presented as mean ± SEM.

Table 3: Effect of Xymedon and its L-ascorbic Acid Conjugate on Survival and Biochemical Markers in Paracetamol-Induced Hepatotoxicity in Mice

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | ALT Normalization | MDA Normalization | Reference |

| Paracetamol Control | - | Not specified | No | No | [2] |

| Xymedon | Various | Improved | Yes | Yes (serum) | [2] |

| Xymedon + L-ascorbic acid | Various | More pronounced improvement | More pronounced | More pronounced | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Xymedon's hepatoprotective functions.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats

This model is widely used to study xenobiotic-induced liver injury.

Caption: Experimental Workflow for CCl4-Induced Hepatotoxicity.

Protocol:

-

Animal Model: Outbred white rats are used for this model.[6]

-

Induction of a Acute Toxic Liver Damage: A 50% oil solution of CCl4 is administered subcutaneously at a dose of 2 ml/kg. This is typically done once per day for 2-4 days to induce significant liver damage.[6]

-

Treatment: Xymedon or its conjugates are administered orally at a specified dose (e.g., 20 mg/kg) for a period of 5 days.[6] In prophylactic studies, treatment is administered prior to CCl4 exposure.[7]

-

Sample Collection: Animals are euthanized, and blood and liver tissue samples are collected for analysis.

-

Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), γ-glutamyl-transpeptidase, total protein, cholesterol, and alkaline phosphatase are measured.[6]

-

Histological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of necrosis, steatosis, and other morphological changes.[4]

-

Molecular Analysis: Liver homogenates are prepared for the analysis of apoptosis markers (e.g., Akt, BAD, BCL-2, p53, Active Caspase-8, Active Caspase-9) using techniques such as multiplex analysis.[3]

Paracetamol (Acetaminophen)-Induced Hepatotoxicity Model in Mice

This model is relevant for studying drug-induced liver injury.

Protocol:

-

Animal Model: ICR (CD-1) mice are commonly used.[2]

-

Induction of Hepatotoxicity: A single oral LD50 dose of paracetamol (425 mg/kg) is administered to induce acute liver injury.[2]

-

Treatment: Test compounds, such as Xymedon and its conjugates, are administered via intraperitoneal injection at various doses half an hour after paracetamol administration.[2]

-

Monitoring: Animal survival is monitored for 5 days.[2]

-

Sample Collection and Analysis: On day 6, animals are euthanized. Blood and liver tissue are collected for biochemical and histopathological evaluation.[2]

Conclusion

Xymedon demonstrates considerable promise as a hepatoprotective agent, with its efficacy rooted in well-defined anti-apoptotic and antioxidant mechanisms. The enhancement of its therapeutic properties through conjugation with L-ascorbic acid highlights a promising avenue for the development of more potent liver-protective drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Xymedon and its derivatives in the management of liver diseases. Further studies, including clinical trials, are warranted to translate these preclinical findings into tangible benefits for patients with liver disorders.

References

Xymedon: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Xymedon, a pyrimidine (B1678525) derivative with notable immunomodulatory and hepatoprotective properties.

Core Molecular and Chemical Properties

Xymedon, with the chemical name 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone, is a small molecule that has been investigated for its therapeutic potential in various contexts. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H12N2O2 | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [1][2][4] |

| Synonyms | Ximedone, 1-(beta-hydroxyethyl)-4,6-dimethyl-1,2-dihydro-2-oxopyrimidine | [1][3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

Immunomodulatory Effects and Experimental Data

Xymedon has demonstrated significant potential as a non-cytotoxic immunomodulator, particularly in the context of cancer therapy. It appears to enhance anti-tumor immunity and mitigate some of the hematologic toxicity associated with chemotherapy.[5]

Key Findings from a Breast Cancer Xenograft Model:

A study utilizing an orthotopic MCF-7 xenograft model in female Balb/c nude mice revealed that oral administration of Xymedon led to a marked increase in the host's immune response against the tumor.[5]

| Parameter | Control (Doxorubicin alone) | Xymedon + Doxorubicin (B1662922) | Citation |

| Tumor Necrosis | 28.5% | 44.1% (p < 0.01) | [5] |

| Peritumoral Lymphocyte Infiltration | Baseline | 2.2–5.3-fold increase | [5] |

Increased infiltration of CD3+, CD8+, and CD20+ lymphocytes was observed in the Xymedon-treated group.[5]

Experimental Protocol: Immunomodulatory Effects in a Xenograft Model

The following protocol was employed to assess the in vivo efficacy of Xymedon in combination with doxorubicin:

-

Animal Model: Female Balb/c nude mice were used to establish an orthotopic MCF-7 xenograft model.[5]

-

Treatment Groups:

-

Assays:

-

Cytotoxicity: MTT and colony formation assays were performed on MCF-7, NCI-H322M, HCT-15 cancer cells, and primary human foreskin fibroblasts.[5]

-

In Vivo Analysis: Hematological, histological, and immunohistochemical analyses were conducted to assess tumor necrosis, lymphocyte infiltration, and myelosuppression.[5]

-

Hepatoprotective Properties and Experimental Data

Xymedon has also been shown to possess hepatoprotective effects, aiding in the recovery of the liver from toxic damage.

Key Findings from a Rat Model of Toxin-Induced Liver Injury:

In a study involving rats with liver damage induced by carbon tetrachloride (CCl4), Xymedon administration demonstrated a positive effect on liver regeneration.

| Xymedon Dosage | Proportion of Healthy Liver Tissue (Day 10) | Citation |

| 5 mg/kg | 87.6 ± 4.0% | |

| 10 mg/kg | 77.6 ± 6.1% | |

| 50 mg/kg | 77.1 ± 3.0% |

In the control group, the proportion of healthy liver tissue was significantly lower. Furthermore, at a dose of 50 mg/kg, Xymedon was observed to restore alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels to the norm.

Experimental Protocol: Hepatoprotective Effects in a Rat Model

The following protocol was used to evaluate the hepatoprotective effects of Xymedon:

-

Animal Model: Rats were subjected to toxic liver injury induced by the administration of CCl4.

-

Treatment Groups:

-

Control group: Did not receive Xymedon.

-

Experimental groups: Administered Xymedon for 3 days at doses of 10 mg/kg and 50 mg/kg.

-

-

Assays:

-

Blood samples were collected for biochemical studies to measure liver enzymes.

-

Liver tissue was extracted for morphological evaluation.

-

Signaling Pathways

The mechanisms of action for Xymedon are multifaceted, involving the modulation of several cellular pathways.

Immunomodulatory Signaling

Xymedon's immunomodulatory effects are believed to be mediated through the enhancement of T-lymphocyte maturation and function. This is achieved through several proposed mechanisms.[5]

Caption: Proposed immunomodulatory signaling pathway of Xymedon.

Anti-Apoptotic Signaling in Hepatocytes

While the precise signaling cascade for Xymedon's hepatoprotective effects is still under investigation, studies suggest an anti-apoptotic mechanism.

Caption: Hypothesized anti-apoptotic mechanism of Xymedon in hepatocytes.

References

Preclinical Profile of Xymedon: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xymedon (Hydroxyethyldimethyldihydropyrimidine) is a pyrimidine (B1678525) derivative demonstrating a wide range of pharmacological activities in preclinical models. Primarily investigated for its potent tissue-regenerative and immunomodulatory properties, Xymedon has also shown promise in models of atherosclerosis, liver injury, and as an adjunct in cancer chemotherapy. This document provides a comprehensive overview of the key preclinical findings, detailing the experimental methodologies, quantitative results, and elucidated mechanisms of action to support further research and development.

Introduction

Xymedon is a synthetic compound recognized for its capacity to stimulate reparative and regenerative processes across various tissues. Its multifaceted mechanism of action involves the modulation of the immune system, protection against cellular damage, and influence on key metabolic pathways. This whitepaper synthesizes the available preclinical data to offer a detailed technical guide for researchers exploring the therapeutic potential of Xymedon.

Core Pharmacological Activities

Preclinical research has identified several key areas where Xymedon exerts significant biological effects. These include immunomodulation, neuroregeneration, hepatoprotection, and anti-atherosclerotic activity.

Immunomodulatory Effects

Xymedon has been shown to enhance anti-tumor immune responses and mitigate the hematological toxicity of chemotherapy. In vivo studies using breast cancer xenograft models have demonstrated its ability to increase tumor necrosis and enhance the infiltration of key immune cells into the tumor microenvironment.

Neuroregenerative Properties

In models of peripheral nerve injury, Xymedon has been observed to promote functional recovery and neuronal survival. Local application of Xymedon in a rat sciatic nerve transection model led to improved nerve function and an increased number of surviving sensory neurons.

Hepatoprotective and Anti-Apoptotic Activity

Xymedon and its conjugates have demonstrated protective effects in models of toxic liver injury. The mechanism is partly attributed to the inhibition of apoptosis, as evidenced by the modulation of key apoptotic markers.

Anti-Atherosclerotic Effects

Preclinical studies in a rabbit model of atherosclerosis have shown that Xymedon can reduce plasma cholesterol levels and limit the development of atherosclerotic plaques. This effect is linked to the inhibition of cholesterol esterification within macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on Xymedon.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 | Reference |

| Xymedon | Various Cancer Cell Lines | MTT Assay | > 3 mM | [1] |

| Xymedon-Succinic Acid Conjugate | Chang Liver (Hepatocytes) | Not Specified | 19.9 ± 0.8 mmol/L | [2] |

Table 2: In Vivo Efficacy in a Breast Cancer Xenograft Model

| Treatment Group | Tumor Necrosis (%) | Intratumoral CD3+ Lymphocytes | Intratumoral CD8+ Lymphocytes | Intratumoral CD20+ Lymphocytes | Reference |

| Control | 28.5% | Baseline | Baseline | Baseline | [1] |

| Xymedon | 44.1% (p < 0.01) | Increased | Increased | Increased | [1] |

Table 3: In Vivo Efficacy in a Rat Sciatic Nerve Regeneration Model

| Treatment Group | Sciatic Functional Index (SFI) Improvement | Surviving Sensory Neurons | Reference |

| Control | Baseline | Baseline | [3] |

| 0.95% Xymedon | Significant increase at day 14, 21, and 28 | 36% increase (p < 0.05) | [3] |

Table 4: In Vivo Efficacy in a Rabbit Atherosclerosis Model

| Treatment Group | Plasma Cholesterol Reduction | Aortic Atherosclerotic Damage Index (ADI) | Reference |

| Cholesterol Diet | Baseline | Baseline | [4] |

| Cholesterol Diet + Xymedon (30 mg/kg) | 24% reduction | 1.8-fold less than control | [4] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These represent standard procedures and may have been adapted for the specific studies cited.

In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Xymedon.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1.5-3 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 492-570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

In Vivo Breast Cancer Xenograft Model

-

Animal Model: Female Balb/c nude mice are used.

-

Tumor Implantation: MCF-7 human breast cancer cells are implanted orthotopically into the mammary fat pad.

-

Treatment: When tumors reach a palpable size, mice are randomized into treatment groups. Xymedon is administered orally at a daily dose of 410 mg/kg. For combination therapy studies, a chemotherapeutic agent like doxorubicin (B1662922) may be administered intraperitoneally.

-

Endpoint Analysis: Tumor volume and weight are measured. At the end of the study, tumors are excised for histological and immunohistochemical analysis. Blood samples are collected for hematological analysis.

Immunohistochemistry for Tumor-Infiltrating Lymphocytes

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

-

Immunostaining: Sections are incubated with primary antibodies against lymphocyte markers (e.g., CD3, CD8, CD20). A secondary antibody conjugated to a detection system (e.g., HRP) is then applied.

-

Visualization: The signal is developed using a chromogen (e.g., DAB), and the sections are counterstained with hematoxylin.

-

Analysis: The density of positively stained lymphocytes within the tumor stroma and intraepithelial regions is quantified using image analysis software.

Rat Sciatic Nerve Transection and Regeneration Model

-

Surgical Procedure: Under anesthesia, the sciatic nerve of a rat is exposed. A transection is made, and the proximal and distal nerve stumps are secured within a silicone chamber, leaving a gap.

-

Drug Administration: Xymedon, formulated in a deposition medium like carboxymethyl cellulose, is injected into the silicone chamber.

-

Functional Assessment: The sciatic functional index (SFI) is measured at regular intervals to assess motor function recovery.

-

Histological Analysis: After a set period, the dorsal root ganglia are harvested to quantify the number of surviving sensory neurons.

In Vitro Apoptosis Assays (TUNEL and Caspase Activity)

-

TUNEL Assay for Liver Tissue:

-

Tissue Preparation: Paraffin-embedded liver sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with Proteinase K.

-

Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled deoxynucleotides, is applied to the sections. TdT catalyzes the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: The biotinylated nucleotides are detected with a streptavidin-HRP conjugate, followed by the addition of a DAB substrate to produce a brown stain in apoptotic cells.

-

-

Caspase Activity Assay in Liver Homogenates:

-

Homogenate Preparation: Liver tissue is homogenized in a lysis buffer.

-

Assay: The homogenate is incubated with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline for colorimetric assays). The cleavage of the substrate by active caspases releases the chromophore, which can be quantified spectrophotometrically.

-

Macrophage Cholesterol Esterification Assay

-

Cell Culture: Macrophages (e.g., J774 cell line) are cultured.

-

Lipid Loading: Cells are incubated with acetylated LDL to induce cholesterol uptake and esterification.

-

Treatment: Cells are treated with Xymedon.

-

Lipid Extraction: Lipids are extracted from the cells using a solvent system (e.g., hexane:isopropanol).

-

Analysis: The amounts of free cholesterol and esterified cholesterol are quantified using enzymatic assays or thin-layer chromatography (TLC). The activity of acyl-CoA:cholesterol acyltransferase (ACAT) can be inferred from the ratio of esterified to total cholesterol.

Mechanisms of Action: Signaling Pathways and Workflows

The diverse pharmacological effects of Xymedon are underpinned by its influence on several cellular signaling pathways and processes.

Immunomodulatory Pathway

Xymedon's immunomodulatory effects appear to be mediated through the enhancement of T-lymphocyte function. This involves the stimulation of mitochondrial respiratory chain enzymes and an increase in intracellular DNA synthesis in thymocytes, leading to enhanced T-cell maturation and proliferation.

Anti-Apoptotic Pathway in Hepatocytes

In the context of liver injury, Xymedon exerts a protective effect by inhibiting apoptosis. This is achieved by downregulating pro-apoptotic proteins such as BAD and p53, and inhibiting the activity of executioner caspases like caspase-8 and caspase-9.

Anti-Atherosclerotic Experimental Workflow

The investigation of Xymedon's anti-atherosclerotic effects follows a structured in vivo experimental workflow, from diet-induced disease modeling to biochemical and histological analysis.

Conclusion

The preclinical data on Xymedon highlight its potential as a therapeutic agent with a unique combination of regenerative, immunomodulatory, and metabolic effects. The evidence supports its further investigation for a range of clinical applications, including wound healing, neurodegenerative diseases, liver disorders, atherosclerosis, and as an adjunctive therapy in oncology. This technical whitepaper provides a foundational resource for scientists and drug development professionals to design and execute further studies to fully elucidate the therapeutic promise of Xymedon.

References

Xymedon: A Technical Guide to its Regenerative and Stimulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xymedon (1-(β-hydroxyethyl)-4,6-dimethyl-1,2-dihydro-2-oxopyrimidine) is a synthetic pyrimidine (B1678525) derivative with demonstrated efficacy as a regeneration stimulator in a variety of preclinical and clinical settings. This technical guide provides an in-depth overview of the current scientific understanding of Xymedon, focusing on its core mechanisms of action, experimental validation, and potential therapeutic applications. Through a comprehensive review of available literature, this document summarizes quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to offer a robust resource for the scientific community.

Introduction

Xymedon has emerged as a compound of interest due to its notable regenerative and wound-healing properties. Initially investigated for its capacity to accelerate tissue repair, its applications have expanded to include nerve regeneration, hepatoprotection, and as an immunomodulatory agent. This guide synthesizes the findings from various studies to present a cohesive understanding of Xymedon's biological activities.

Mechanism of Action

Xymedon's therapeutic effects are attributed to its multifaceted influence on cellular processes, primarily through immunomodulation and the inhibition of apoptosis.

Immunomodulatory Effects

Xymedon is recognized for its ability to enhance the immune response, a critical component of tissue regeneration and defense against infection. Its immunomodulatory actions are mediated through several mechanisms, including the stimulation of mitochondrial respiratory chain enzymes, a reduction in adenylate cyclase activity, and the inhibition of Ca2+-ATPase. These actions collectively contribute to the enhanced maturation and function of T-lymphocytes. Specifically, Xymedon stimulates the differentiation of T-lymphocyte precursors, leading to an increase in the total number of CD3+ cells and the CD4+ lymphocyte subpopulation.

Anti-Apoptotic Effects

A key mechanism underlying Xymedon's regenerative capabilities is its ability to inhibit apoptosis, or programmed cell death. Studies have shown that Xymedon exerts an anti-apoptotic effect by significantly decreasing the levels of the pro-apoptotic protein BAD and the initiator caspase, active Caspase-9. This inhibition of the intrinsic apoptotic pathway is crucial for cell survival and tissue preservation, particularly in the context of injury and disease.

Preclinical Data

The efficacy of Xymedon as a regeneration stimulator has been evaluated in several preclinical animal models.

Sciatic Nerve Regeneration

In a rat model of sciatic nerve injury, local administration of Xymedon demonstrated a significant neuroprotective effect.

| Parameter | Control Group | Xymedon (0.95%) Group | p-value |

| Sciatic Nerve Functional Index (SFI) | |||

| Day 14 | Baseline | Increased | <0.05 |

| Day 21 | Baseline | Increased | <0.05 |

| Day 28 | Baseline | Increased | <0.05 |

| Surviving Sensory Neurons (L5 DRG, Day 30) | Baseline | 36% increase | <0.05 |

Table 1: Effects of Xymedon on Sciatic Nerve Regeneration in Rats.[1]

Hepatoprotective Effects

Xymedon has shown significant hepatoprotective activity in rat models of toxic hepatitis induced by carbon tetrachloride (CCl4).

| Parameter | CCl4 Control Group | Xymedon (5 mg/kg) | Xymedon (10 mg/kg) | Xymedon (20 mg/kg) | Xymedon (50 mg/kg) |

| Alanine Aminotransferase (ALT) | Significantly Increased | Reduced | Reduced | Reduced | Restored to Norm |

| Aspartate Aminotransferase (AST) | Significantly Increased | Reduced | Reduced | Reduced | Restored to Norm |

| Alkaline Phosphatase (ALP) | Significantly Increased | Reduced | Reduced | Reduced | Restored to Norm |

| Animal Mortality | Increased | Reduced | Reduced | Reduced | Reduced |

Table 2: Hepatoprotective Effects of Xymedon in a CCl4-Induced Liver Injury Model in Rats.

Clinical Applications

The regenerative and immunomodulatory properties of Xymedon have been explored in various clinical settings.

Wound Healing, Burns, and Trophic Ulcers

Clinical trials have demonstrated the efficacy of Xymedon in promoting the healing of burns and trophic ulcers of the lower limbs. Oral administration of Xymedon at a dose of 0.5 g four times a day has been shown to be effective.

Osteomyelitis

Xymedon has been used in the treatment of patients with osteomyelitis, where it is believed to aid in tissue regeneration and modulate the local immune response to infection.

Experimental Protocols

Sciatic Nerve Regeneration Model (Rat)

-

Animal Model: Adult male Wistar rats.

-

Surgical Procedure:

-

Anesthetize the animal.

-

Expose the sciatic nerve through a gluteal muscle incision.

-

Create a transection injury to the nerve.

-

Bridge the nerve gap with a silicone tube.

-

Inject a solution of Xymedon (e.g., 0.95%) in a carboxymethyl cellulose medium into the silicone chamber.[1]

-

Suture the proximal and distal nerve stumps to the silicone chamber.

-

Close the muscle and skin layers.

-

-

Assessment:

Hepatoprotective Model (Rat)

-

Animal Model: Adult rats.

-

Induction of Injury:

-

Administer carbon tetrachloride (CCl4) to induce acute toxic hepatitis.

-

-

Treatment:

-

Divide animals into a control group (receiving vehicle) and multiple Xymedon treatment groups.

-

Administer Xymedon orally at various doses (e.g., 5, 10, 20, 50 mg/kg) for a specified period following CCl4 administration.

-

-

Assessment:

-

Monitor animal mortality throughout the study.

-

Collect blood samples to measure serum levels of liver enzymes (ALT, AST, ALP).

-

Perform histological examination of liver tissue to assess the extent of damage and regeneration.

-

Conclusion

Xymedon demonstrates significant potential as a regeneration stimulator with a clear mechanistic basis in immunomodulation and anti-apoptosis. The preclinical and clinical data summarized in this guide provide a strong foundation for its therapeutic application in a range of conditions characterized by tissue damage and impaired healing. Further research is warranted to fully elucidate the intricate signaling pathways involved and to expand its clinical utility. This technical guide serves as a comprehensive resource for professionals in the field of drug development and regenerative medicine, facilitating a deeper understanding of Xymedon's properties and potential.

References

Xymedon's Impact on Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xymedon, a pyrimidine (B1678525) derivative chemically identified as 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone, has demonstrated notable effects on cholesterol metabolism and the progression of atherosclerosis in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the existing research on Xymedon, focusing on its mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies employed in these studies. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel lipid-lowering and anti-atherosclerotic therapies.

Quantitative Effects on Cholesterol and Atherosclerosis

Studies on animal models have quantified the impact of Xymedon on key markers of cholesterol metabolism and atherosclerotic plaque development. The data from these studies are summarized below.

Table 1: Effect of Xymedon on Plasma Cholesterol and Aortic Atherosclerosis in Rabbits